(2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
The compound “(2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol” is a complex organic molecule. The “2S,4S” notation indicates that it has two chiral centers, which are carbon atoms bonded to four different groups . The “dihydro-2H-1-benzopyran” part of the name suggests that it contains a benzopyran ring, which is a fused ring structure consisting of a benzene ring and a pyran ring .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product.", "Starting Materials": [ "2-methyl-3-buten-2-ol", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "p-toluenesulfonic acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2-methyl-3-buten-2-ol with sodium borohydride in the presence of acetic acid to form (2S,4S)-2-methyl-3,4-dihydroxybutane", "Step 2: Treatment of (2S,4S)-2-methyl-3,4-dihydroxybutane with sodium hydroxide to form (2S,4S)-2-methyl-3,4-dihydroxybut-2-ene", "Step 3: Alkylation of (2S,4S)-2-methyl-3,4-dihydroxybut-2-ene with methyl iodide in the presence of p-toluenesulfonic acid to form (2S,4S)-2-methyl-3,4-dihydroxy-2-methylbutane", "Step 4: Treatment of (2S,4S)-2-methyl-3,4-dihydroxy-2-methylbutane with sodium bicarbonate to form (2S,4S)-2-methyl-3,4-dihydroxy-2-methylbut-2-ene", "Step 5: Cyclization of (2S,4S)-2-methyl-3,4-dihydroxy-2-methylbut-2-ene with p-toluenesulfonic acid to form (2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol", "Step 6: Purification of the final product by extraction with ethyl acetate and drying with magnesium sulfate" ] } | |
CAS RN |
32149-09-0 |
Product Name |
(2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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